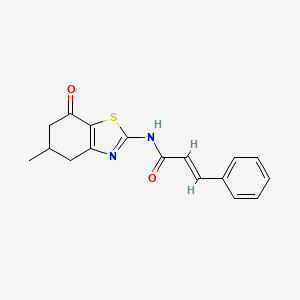

(E)-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-9-13-16(14(20)10-11)22-17(18-13)19-15(21)8-7-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,21)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECDVWHGKFPJNO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazole moiety and a phenylpropene chain. Its molecular formula is with a molecular weight of approximately 253.30 g/mol. The structural features contribute to its biological activity, particularly in relation to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzothiazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study reported that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines through the modulation of apoptosis-related proteins .

Anti-inflammatory Effects

The compound's structural analogs have demonstrated anti-inflammatory properties. Specifically, studies involving related compounds have shown inhibition of cyclooxygenase (COX) enzymes and lipoxygenases, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Research has shown that these compounds can exhibit activity against various bacterial strains, including resistant strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways in bacteria .

The biological activity of (E)-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with specific receptors influencing cellular signaling pathways.

- Gene Expression Regulation : The compound could modulate the expression of genes involved in apoptosis and cell cycle regulation.

Study 1: Anticancer Activity

In a study examining the anticancer effects of benzothiazole derivatives, it was found that (E)-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide inhibited proliferation in breast cancer cells with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: Anti-inflammatory Properties

A comparative study evaluated the anti-inflammatory effects of various benzothiazole derivatives. The compound demonstrated significant inhibition of COX enzymes with an IC50 value of 0.5 µM, indicating potent anti-inflammatory activity .

Data Table: Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include derivatives with modifications to the benzothiazole ring, substituents on the phenyl group, or variations in the propenamide chain. A closely related compound, N-(5-methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide (CAS 1020252-55-4, C₁₆H₁₆N₂O₂S), shares the benzothiazole scaffold but differs in substituents: it lacks the propenamide group and instead incorporates a 4-methylphenyl formamide moiety .

Table 1: Structural Comparison

*Calculated based on structural analysis; exact formula requires experimental validation.

Physicochemical Properties

- Thermal Stability : The 7-oxo group in both compounds may facilitate hydrogen bonding, influencing melting points. However, experimental data are unavailable.

Q & A

Basic: What are the key considerations for synthesizing (E)-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide?

Answer:

Synthesis requires precise control of reaction conditions, including:

- Reagent selection : Use of coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and activating agents such as 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) are preferred for intermediate stability and reaction efficiency .

- Temperature control : Reflux conditions (70–100°C) are often necessary for cyclization or condensation steps, monitored via TLC .

- Purification : Column chromatography or crystallization from ethanol/water mixtures ensures high purity .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1600–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- NMR :

- Mass spectrometry (MS) : Validates molecular weight (e.g., via [M+H]⁺ peaks) and fragmentation patterns .

Advanced: How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural elucidation?

Answer:

- Software tools : Use SHELXL for refinement with constraints (e.g., ISOR, DELU) to model disordered regions and twin laws (e.g., TWIN/BASF commands) .

- Validation : Cross-check with WinGX -generated residual density maps and Rint values to assess data quality .

- Complementary data : Pair X-ray diffraction with DFT-optimized geometries or spectroscopic data to resolve ambiguities in bond lengths/angles .

Advanced: How can reactivity studies of the α,β-unsaturated enamide moiety be designed?

Answer:

- Reaction design :

- Electrophilic addition : Test reactivity with bromine or maleimides under anhydrous conditions .

- Cycloaddition : Explore Diels-Alder reactions with dienes (e.g., 1,3-butadiene) in refluxing toluene .

- Analytical workflow :

Advanced: What strategies optimize the compound’s bioactivity in pharmacological studies?

Answer:

- Structure-activity relationship (SAR) :

- Modify the 5-methyl-7-oxo-benzothiazole core with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity .

- Introduce substituents on the 3-phenylprop-2-enamide chain (e.g., halogens) to improve target binding .

- In silico screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to prioritize derivatives .

Advanced: How can computational methods predict the compound’s stability under varying pH conditions?

Answer:

- pKa calculation : Use software like MarvinSketch to estimate protonation states of the enamide and benzothiazole groups .

- Molecular dynamics (MD) : Simulate solvation in explicit water at pH 2–12 (e.g., GROMACS) to assess hydrolytic stability of the amide bond .

- Degradation pathways : Identify potential hydrolysis or oxidation products via DFT-based transition-state modeling (e.g., Gaussian 09) .

Advanced: How to address low yields in scale-up synthesis?

Answer:

- Process optimization :

- Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .

- Use catalytic methods (e.g., Pd-mediated couplings) for critical bond formations .

- Byproduct analysis : Employ LC-MS to identify and suppress side reactions (e.g., over-oxidation of the benzothiazole ring) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit solubility differences .

- Chromatography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.